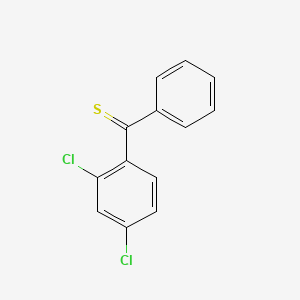![molecular formula C27H34N2O3 B14341163 2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one CAS No. 101395-73-7](/img/structure/B14341163.png)
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one is a complex organic compound that features a fluorenone core substituted with two piperidine-ethoxy groups at the 2 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one typically involves the following steps:
Starting Material: The synthesis begins with fluorenone, which is commercially available.
Substitution Reaction: Fluorenone undergoes a substitution reaction with 2-(piperidin-1-yl)ethanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: The piperidine-ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction could produce fluorenol derivatives.
Applications De Recherche Scientifique
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its structural properties may be useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine-ethoxy groups may enhance its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-bis[2-(piperidin-1-yl)ethoxy]-fluoren-9-one oxime: This compound is similar in structure but contains an oxime group, which may alter its chemical and biological properties.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another piperidine-containing compound with different applications, primarily as a light stabilizer in coatings.
Uniqueness
2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one is unique due to its specific substitution pattern on the fluorenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
101395-73-7 |
|---|---|
Formule moléculaire |
C27H34N2O3 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
2,7-bis(2-piperidin-1-ylethoxy)fluoren-9-one |
InChI |
InChI=1S/C27H34N2O3/c30-27-25-19-21(31-17-15-28-11-3-1-4-12-28)7-9-23(25)24-10-8-22(20-26(24)27)32-18-16-29-13-5-2-6-14-29/h7-10,19-20H,1-6,11-18H2 |
Clé InChI |
WECMFRPBWSBCEU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)OCCN5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


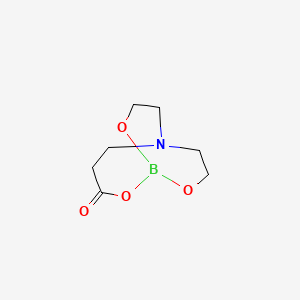
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
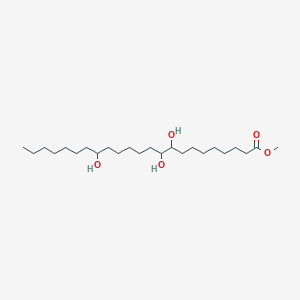
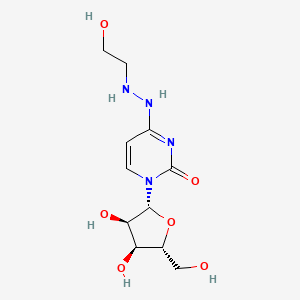
phosphane](/img/structure/B14341099.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
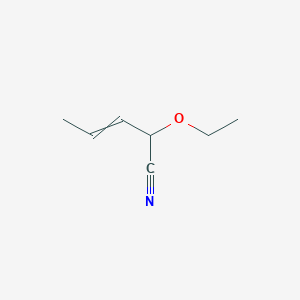
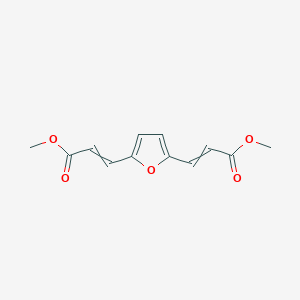
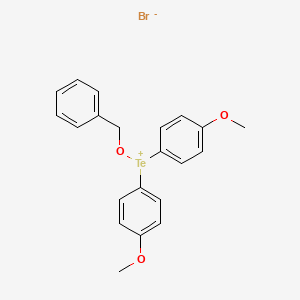
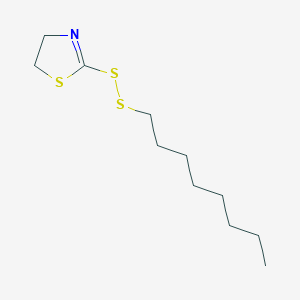
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
